Molecular weight and formula of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Molecular weight and formula of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Architecting Privileged Scaffolds: A Technical Guide to 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Introduction
The benzothiadiazine 1,1-dioxide core is a cornerstone in medicinal chemistry, historically recognized for its diuretic properties. However, modern drug discovery has repurposed this bicyclic system into a versatile, privileged scaffold. Specifically, 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 19477-12-4) has emerged as a critical intermediate for synthesizing highly selective kinase inhibitors and aldose reductase modulators. This whitepaper provides an in-depth analysis of its physicochemical properties, de novo synthesis, and pharmacological applications, grounded in authoritative literature.
Physicochemical Profiling
Before embarking on synthetic or biological workflows, it is crucial to understand the foundational properties of the molecule. The presence of the 7-chloro substituent enhances the lipophilicity of the scaffold, providing a crucial vector for hydrophobic interactions within target enzyme pockets (such as the ATP-binding site of kinases).
Table 1: Physicochemical Properties of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
| Property | Value | Causality / Significance |
| Chemical Formula | C7H5ClN2O2S | Lacks the 3-oxo group, offering distinct hydrogen bonding geometry[1]. |
| Molecular Weight | 216.64 g/mol | Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization. |
| CAS Registry Number | 19477-12-4 | Unique identifier for sourcing and regulatory documentation. |
| Structural Features | Sulfonamide-like core | Acts as a bioisostere for carboxylic acids; provides metabolic stability. |
De Novo Synthesis & Mechanistic Causality
The synthesis of 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide requires a precise, three-step sequence starting from 4-chloroaniline. As a Senior Application Scientist, I emphasize that each reagent choice here is dictated by mechanistic necessity rather than mere convention.
Step-by-Step Synthetic Protocol:
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Intramolecular Friedel-Crafts Cyclization: 4-Chloroaniline (150 mmol) is dissolved in nitromethane and cooled to -30°C. Chlorosulfonyl isocyanate (CSI) is added dropwise.
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Causality: CSI is a highly reactive bifunctional electrophile that introduces both the sulfonyl and carbonyl groups simultaneously. Anhydrous AlCl3 (225 mmol) is then added, and the mixture is refluxed. AlCl3 acts as a Lewis acid to activate the sulfonyl chloride, driving the intramolecular Friedel-Crafts alkylation to close the ring, yielding the 3-oxo intermediate[2].
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Acid-Catalyzed Hydrolysis: The 3-oxo intermediate is refluxed in 50% H2SO4 for 10 hours at 140°C.
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Causality: The harsh acidic conditions hydrolyze the cyclic urea moiety, releasing CO2 (decarboxylation) and exposing the free amine and sulfonamide groups, yielding 2-amino-5-chlorobenzenesulfonamide.
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Orthoester Condensation: The resulting sulfonamide (30 mmol) is refluxed with triethyl orthoformate (80 mL) at 135–140°C for 3 hours.
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Causality: Triethyl orthoformate acts as a one-carbon synthon. It condenses with the primary amine and sulfonamide nitrogen to close the ring without incorporating an oxo group at the 3-position, yielding the final target compound[2].
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Caption: Three-step synthesis of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide from 4-chloroaniline.
Pharmacological Applications: A Dual-Target Scaffold
The 7-chloro-benzothiadiazine core is not a final drug but a structural foundation. By functionalizing the N2, C3, or N4 positions, researchers have developed potent inhibitors for two distinct pathological pathways: tumor angiogenesis and diabetic peripheral neuropathy.
VEGFR2 Inhibition in Angiogenesis
Angiogenesis, driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway, is critical for tumor survival. Chlorinated benzothiadiazines have been identified as potent, ATP-competitive inhibitors of VEGFR2 phosphorylation[3]. The electron-withdrawing chlorine atom at position 7 aligns perfectly with the hydrophobic hinge region of the VEGFR2 kinase domain.
Caption: Mechanism of action of chlorinated benzothiadiazines in suppressing the VEGFR2 signaling pathway.
Self-Validating Experimental Protocol: VEGFR2 Phosphorylation Assay To validate the anti-angiogenic efficacy of synthesized derivatives, a robust cell-based assay is required. This protocol is designed as a self-validating system by incorporating both positive and negative controls to rule out off-target cytotoxicity.
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Cell Preparation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80% confluence. Starve in serum-free medium for 24 hours to establish a baseline (unphosphorylated state).
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Compound Treatment: Pre-treat cells with the benzothiadiazine derivative (e.g., 20 µM) for 1 hour. Control: Use DMSO (vehicle) as a negative control and Sunitinib (1 µM) as a positive control.
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Stimulation: Stimulate cells with recombinant human VEGF (50 ng/mL) for 10 minutes.
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Lysate Extraction & Western Blot: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Perform SDS-PAGE and probe with anti-p-VEGFR2 (Tyr1175) and anti-total-VEGFR2 antibodies.
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Causality & Validation: The assay is self-validating because the total VEGFR2 levels must remain constant across all lanes. If total VEGFR2 drops, the compound is acting as a cytotoxic agent or a degrader, not a true kinase inhibitor. A selective decrease in the p-VEGFR2 band confirms target engagement[3].
Selective Aldose Reductase 2 (ALR2) Inhibition
Beyond oncology, the scaffold has revolutionized treatments for diabetic peripheral neuropathy (DPN). Aldose reductase 2 (ALR2) converts excess glucose to sorbitol, leading to osmotic stress in neurons. The challenge in ALR2 inhibitor design is achieving selectivity over the highly homologous Aldehyde Reductase (ALR1) to prevent fatal side effects. Functionalizing the benzothiadiazine core yields derivatives with staggering selectivity[2].
Table 2: Pharmacological Data of Representative Benzothiadiazine Derivatives
| Derivative / Application | Target | Activity (IC50 or % Inhibition) | Selectivity Profile | Reference |
| Compound 17b (Angiogenesis) | VEGFR2 | Suppresses phosphorylation at 20 µM | Inhibits TNK2/ACK1 (>90% at 10 µM) | [3] |
| Compound 15c (Diabetic Neuropathy) | ALR2 | IC50 = 33.19 nM | >16,109-fold selectivity over ALR1 | [2] |
Conclusion
7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is far more than a simple heterocyclic intermediate. Its precise geometry, governed by the sulfonamide ring and the electron-withdrawing chlorine, allows it to anchor into diverse biological targets. By mastering its de novo synthesis and applying rigorous, self-validating assay protocols, drug development professionals can leverage this scaffold to design next-generation therapeutics for both cancer and metabolic complications.
References
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EPA CompTox Chemicals Dashboard. "7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (DTXSID40434527)". Environmental Protection Agency.[Link]
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Diabetes. "Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy". (2024).[Link]
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Bioorganic & Medicinal Chemistry. "Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation". (2022).[Link]
